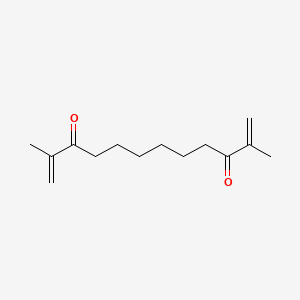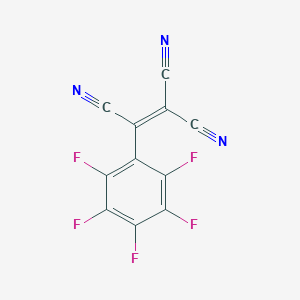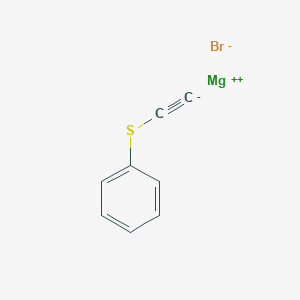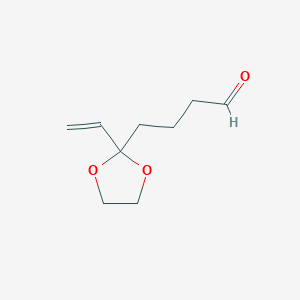
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal is an organic compound with the molecular formula C9H14O3. It is characterized by the presence of a dioxolane ring and an aldehyde group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal typically involves the reaction of butanal with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The ethenyl group is then introduced via a subsequent reaction with a suitable ethenylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanoic acid.
Reduction: 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanol.
Substitution: 4-(2-Bromoethyl-1,3-dioxolan-2-yl)butanal.
Scientific Research Applications
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal involves its reactive aldehyde and ethenyl groups. The aldehyde group can form Schiff bases with amines, while the ethenyl group can undergo polymerization reactions. These reactive sites make it a valuable compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)butanal: Similar structure but lacks the ethenyl group.
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal: Contains an ethynyl group instead of an ethenyl group.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Similar dioxolane ring but different functional groups.
Uniqueness
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal is unique due to the presence of both an aldehyde and an ethenyl group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
113281-33-7 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(2-ethenyl-1,3-dioxolan-2-yl)butanal |
InChI |
InChI=1S/C9H14O3/c1-2-9(5-3-4-6-10)11-7-8-12-9/h2,6H,1,3-5,7-8H2 |
InChI Key |
JPWKOEMHMPFSRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(OCCO1)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


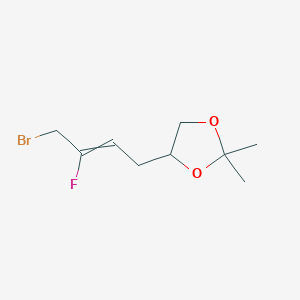

![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)
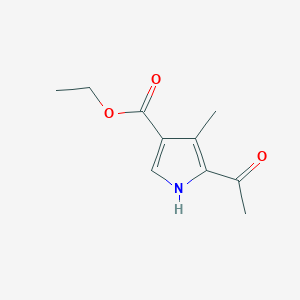
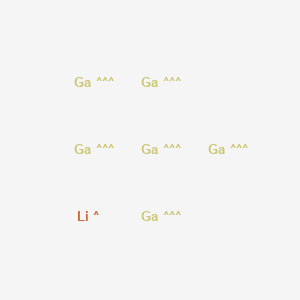
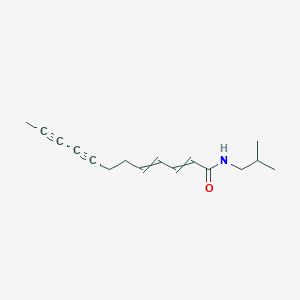
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
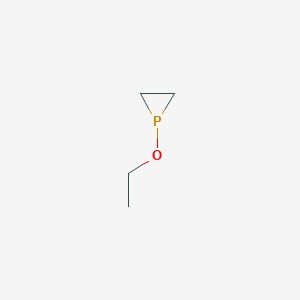
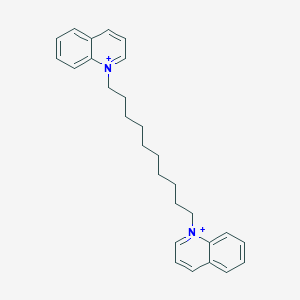
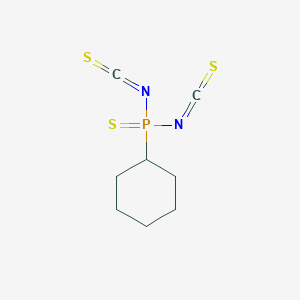
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
